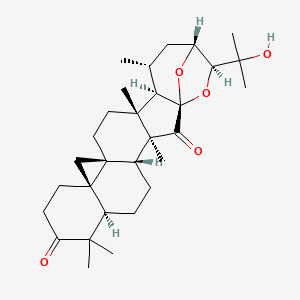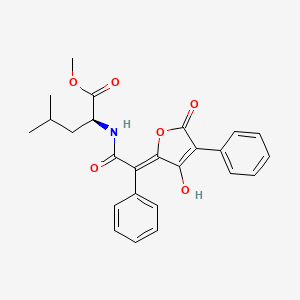
Epanorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epanorin is a leucine derivative.
Aplicaciones Científicas De Investigación
1. Cardiovascular Benefits
Eicosapentaenoic acid (EPA), a form of Epanorin, has shown promise in preventing major coronary events. A study in Japan found that long-term use of EPA significantly reduced major coronary events, including non-fatal coronary events, in hypercholesterolemic patients (Yokoyama et al., 2007). Additionally, EPA combined with statin therapy improved endothelial dysfunction in coronary artery disease patients (Toyama et al., 2014).
2. Neurodegenerative and Psychiatric Applications
EPA has been used in the treatment of several psychiatric and neurodegenerative diseases due to its anti-inflammatory and neuroprotective effects. Clinical trials showed significant improvement in depressive symptoms and potential efficacy in treating schizophrenia and Huntington's disease (Song & Zhao, 2007).
3. Antimicrobial and Antitumor Properties
This compound, along with other lichen natural products, was synthesized and assessed for bioactivity. Rhizocarpic acid showed antibacterial properties and possessed selective antitumor activity, suggesting potential applications in antimicrobial and cancer treatments (James et al., 2023).
4. Potential in Treating Metabolic Syndrome
EPA treatment significantly reduced levels of serum amyloid A-low-density lipoprotein (SAA–LDL) and improved arterial stiffness in patients with metabolic syndrome. This suggests that EPA could reduce cardiovascular disease development in such patients (Satoh et al., 2009).
5. Impact on Stroke Recurrence
EPA showed a reduction in the recurrence of stroke in hypercholesterolemic patients receiving low-dose statin therapy, indicating its potential benefit in stroke prevention (Tanaka et al., 2008).
Propiedades
Número CAS |
18463-10-0 |
|---|---|
Fórmula molecular |
C25H25NO6 |
Peso molecular |
435.476 |
Nombre IUPAC |
methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1 |
Clave InChI |
IBSRGCBHIASQMQ-BKBKCADHSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



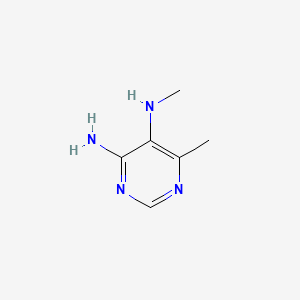
![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,stereoisomer(8CI)](/img/no-structure.png)
![Silane, [(3-methoxyestra-1,3,5(10)-trien-16alpha,17beta-ylene)dioxy]bis[trimethyl-](/img/structure/B579328.png)
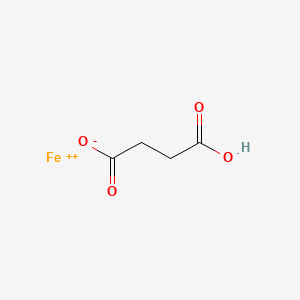
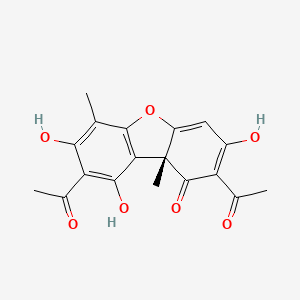
![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)
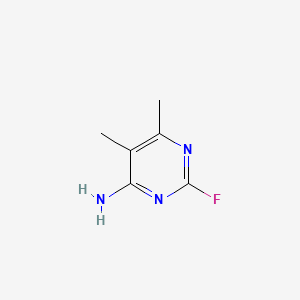
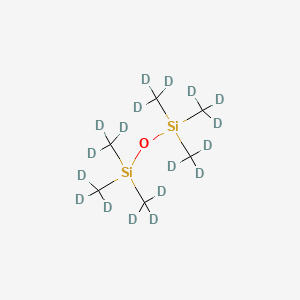
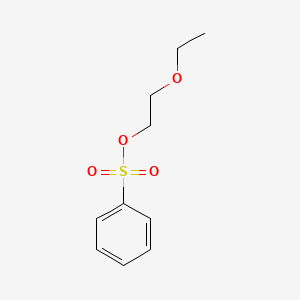
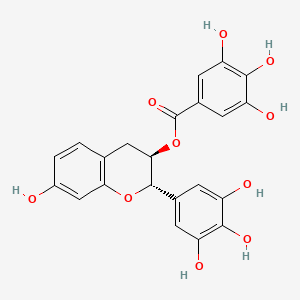
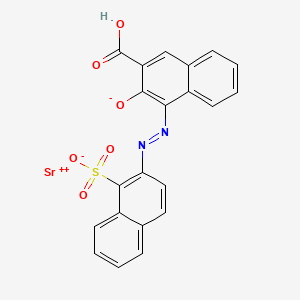
![1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene](/img/structure/B579339.png)
